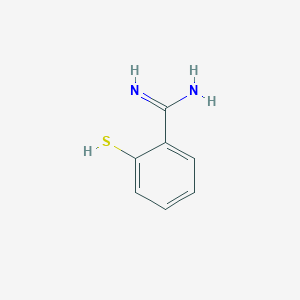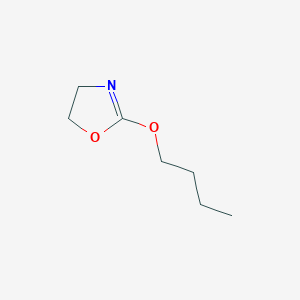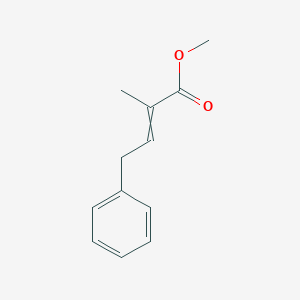
Methyl 2-methyl-4-phenylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methyl-4-phenylbut-2-enoate is an organic compound with the molecular formula C12H14O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is known for its unique structure, which includes a phenyl group and a double bond, making it a subject of interest in various chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-phenylbut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions. The enolate ion of 2-methyl-4-phenylbut-2-enoic acid can be generated using a strong base like sodium ethoxide, followed by reaction with methyl iodide to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methyl-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: 2-methyl-4-phenylbut-2-enoic acid or 2-methyl-4-phenylbutan-2-one.
Reduction: 2-methyl-4-phenylbutanol or 2-methyl-4-phenylbutane.
Substitution: 2-methyl-4-phenylbut-2-enamide.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-methyl-4-phenylbut-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The compound’s double bond and ester group play crucial roles in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-oxo-4-phenylbut-3-enoate
- Methyl (3E)-4-phenylbut-3-enoate
- Methyl (2E)-4-phenylbut-2-enoate
Uniqueness
Methyl 2-methyl-4-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of a methyl group at the second position and a phenyl group at the fourth position. These features contribute to its distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
79265-44-4 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
methyl 2-methyl-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-10(12(13)14-2)8-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
ITWAVSQDSMBKQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


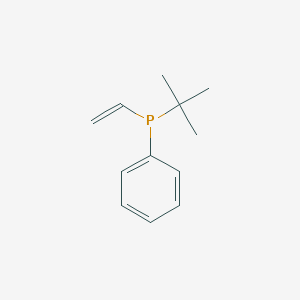
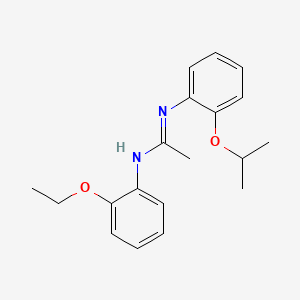
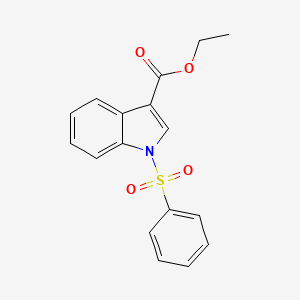
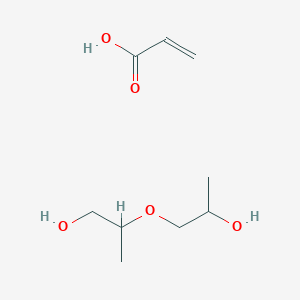
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![2-[(Oxomethylidene)sulfamoyl]phenyl methanesulfonate](/img/structure/B14429748.png)
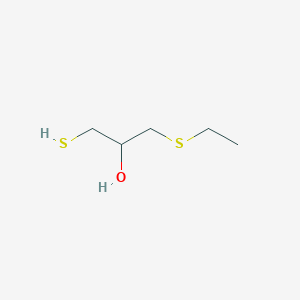
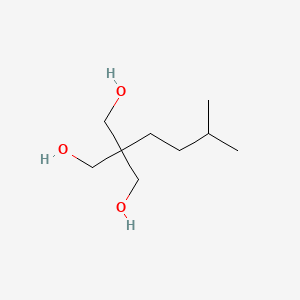
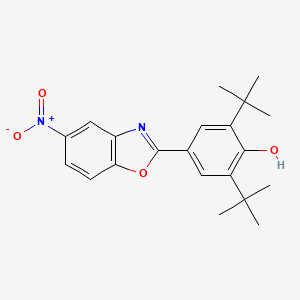
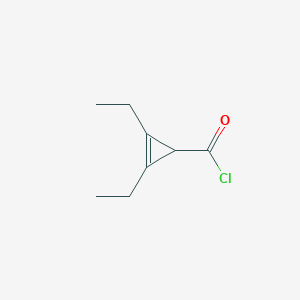
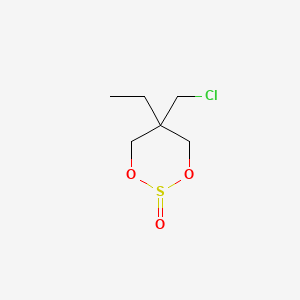
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
